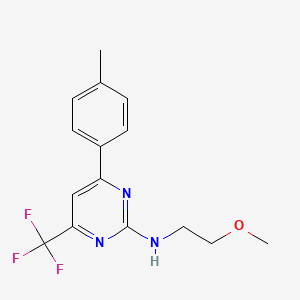![molecular formula C17H17F2N3O B14925260 4-(difluoromethyl)-1-ethyl-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14925260.png)
4-(difluoromethyl)-1-ethyl-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl]phenyl methyl ether is a synthetic organic compound characterized by its unique pyrazolo[3,4-b]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl]phenyl methyl ether typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl, ethyl, and methyl groups. The final step involves the etherification of the phenyl group with methanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-[4-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl]phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[4-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl]phenyl methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio phenoxy acetic acid
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
2-[4-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl]phenyl methyl ether is unique due to its specific structural features, such as the difluoromethyl group and the pyrazolo[3,4-b]pyridine core. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H17F2N3O |
|---|---|
Poids moléculaire |
317.33 g/mol |
Nom IUPAC |
4-(difluoromethyl)-1-ethyl-6-(2-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C17H17F2N3O/c1-4-22-17-15(10(2)21-22)12(16(18)19)9-13(20-17)11-7-5-6-8-14(11)23-3/h5-9,16H,4H2,1-3H3 |
Clé InChI |
PNPHCBXMIPIXFN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CC=C3OC)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(E)-{3-[(2,6-dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14925187.png)
![1-benzyl-N-[1-(3,4-dimethoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925191.png)
![(2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14925192.png)
![(2E)-1-[4-(piperidin-1-yl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B14925200.png)
![N-ethyl-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925208.png)

![N-(4-fluoro-2-methylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925232.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14925239.png)
![1,3-dimethyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14925252.png)
![2-{3-[(4-chloro-2-methylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14925255.png)
![4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14925261.png)
![4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-methylbenzyl)-1H-pyrazole](/img/structure/B14925267.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925273.png)

